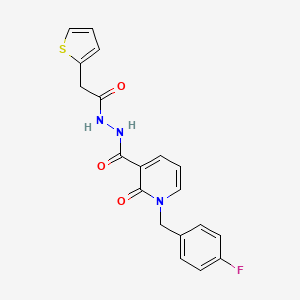
1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C19H16FN3O3S and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide, identified by its CAS number 1105211-23-1, is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H16FN3O3S with a molecular weight of 385.4 g/mol. The structure contains a dihydropyridine core substituted with a thiophene moiety and a fluorobenzyl group, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects:
Antiviral Activity
Thiophene derivatives, similar to this compound, have shown promising antiviral activity. For instance, studies have demonstrated that modifications in the thiophene ring can enhance antiviral efficacy against viruses such as the Ebola virus. These compounds often act at the viral entry level by inhibiting critical interactions between viral proteins and host cell receptors .
Antimicrobial Properties
Compounds with similar structural motifs have exhibited antimicrobial properties. Studies indicate that dihydropyridine derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways .
Anticancer Potential
The presence of the fluorobenzyl group in related compounds has been associated with anticancer activities. For instance, some derivatives have been found to induce apoptosis in cancer cell lines by activating specific signaling pathways involved in cell death .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:
- Inhibit Enzyme Activity : Similar compounds have been shown to act as enzyme inhibitors, affecting pathways critical for viral replication or tumor growth.
- Interfere with Protein Interactions : The structural components may allow for binding to specific proteins involved in viral entry or cancer cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N'-(2-thiophen-2-ylacetyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-14-7-5-13(6-8-14)12-23-9-1-4-16(19(23)26)18(25)22-21-17(24)11-15-3-2-10-27-15/h1-10H,11-12H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLSIZAZHBKJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=CS2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














